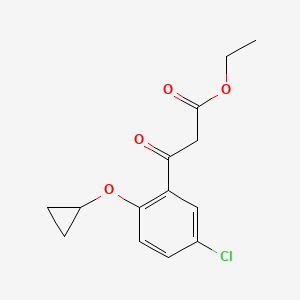
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate
Description
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyloxyphenyl group, which contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
1260169-30-9 |
|---|---|
Molecular Formula |
C14H15ClO4 |
Molecular Weight |
282.72 |
IUPAC Name |
ethyl 3-(5-chloro-2-cyclopropyloxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H15ClO4/c1-2-18-14(17)8-12(16)11-7-9(15)3-6-13(11)19-10-4-5-10/h3,6-7,10H,2,4-5,8H2,1H3 |
InChI Key |
CCZUDHAHOXZLKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC2CC2 |
Synonyms |
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyloxyphenyl Intermediate: The synthesis begins with the preparation of 5-chloro-2-cyclopropyloxyphenol through a nucleophilic substitution reaction involving 5-chloro-2-hydroxyphenol and cyclopropyl bromide in the presence of a base such as potassium carbonate.
Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s cyclopropyloxyphenyl group allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-bromo-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a bromo group instead of a chloro group.
Ethyl 3-(5-methyl-2-cyclopropyloxyphenyl)-3-oxopropanoate: Similar structure with a methyl group instead of a chloro group.
Uniqueness
Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate is unique due to its specific chloro substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


